molecular formula C9H13Cl2N3O B1419931 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride CAS No. 1185311-81-2

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride

Cat. No. B1419931
M. Wt: 250.12 g/mol
InChI Key: OXVRARGISVNLRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, has been a topic of interest in scientific research . For instance, one synthetic approach involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a CoFe2O4 magnetic nanocatalyst .

Scientific Research Applications

Antiviral Research

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride has been studied for its antiviral properties, particularly against the respiratory syncytial virus (RSV). Research demonstrated that cotton rats exposed to small droplet aerosols of this compound showed significant protection from pulmonary RSV infection. The compound displayed selective antiviral activity without evident toxicity, and significant levels of the compound were delivered to the lungs of the exposed animals, although extrapulmonary distribution was limited (Wyde et al., 2003).

Neuroprotection

The compound has been studied for its neuroprotective effects. Specifically, a study investigated its role as a Na+/Ca2+ channel blocker in protecting against spinal cord ischemia in rabbits. The compound, administered before ischemia and at the onset of reperfusion, significantly improved neurologic outcomes and reduced neuronal necrosis and apoptosis (Shi et al., 2005).

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, particularly as a nasal drug delivery system, were explored in a study on rats. The bioavailability of the compound significantly increased after nasal administration compared to intragastric administration, indicating its potential as an effective nasal drug delivery system (Wu Feng-lan, 2008).

properties

IUPAC Name

4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVRARGISVNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671601
Record name 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride

CAS RN

1185311-81-2
Record name 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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